![molecular formula C20H24N2O3S B2941916 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034500-28-0](/img/structure/B2941916.png)
4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a piperidine ring, which is further connected to a tetrahydronaphthalene sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Tetrahydronaphthalene Sulfonyl Chloride: This is achieved by reacting 5,6,7,8-tetrahydronaphthalene with chlorosulfonic acid under controlled conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as piperidine and various reagents to introduce the desired functional groups.
Coupling Reaction: The piperidine intermediate is then reacted with the tetrahydronaphthalene sulfonyl chloride to form the sulfonyl piperidine derivative.
Final Coupling with Pyridine: The sulfonyl piperidine derivative is coupled with a pyridine derivative under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine and pyridine rings can further enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine-4-carboxylic acid .
- 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride .
- 1,2,3,4-tetrahydronaphthalene derivatives .
Uniqueness
4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]oxy}pyridine is unique due to its combination of a sulfonyl group with a piperidine and pyridine ring.
Propiedades
IUPAC Name |
4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-26(24,20-8-7-16-4-1-2-5-17(16)14-20)22-13-3-6-19(15-22)25-18-9-11-21-12-10-18/h7-12,14,19H,1-6,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRBKMBXKMDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

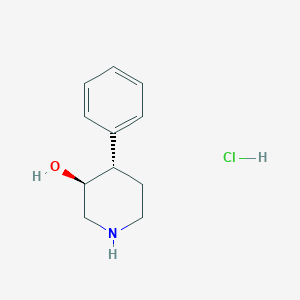
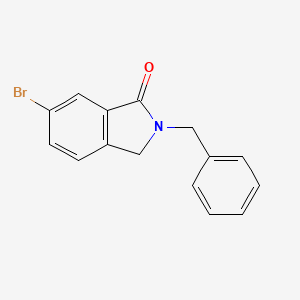
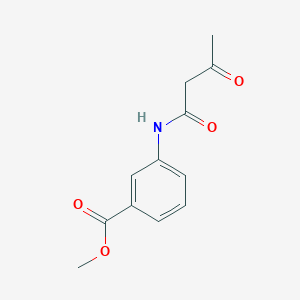
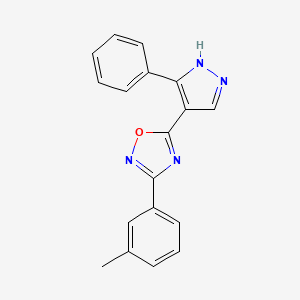
![5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2941844.png)
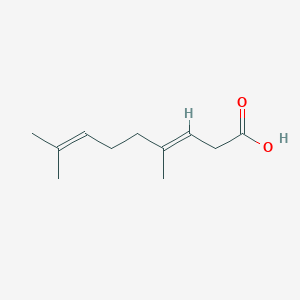
![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)
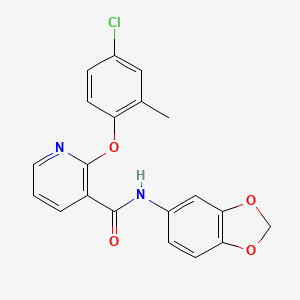
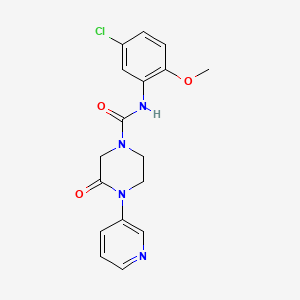
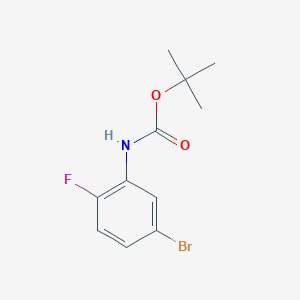

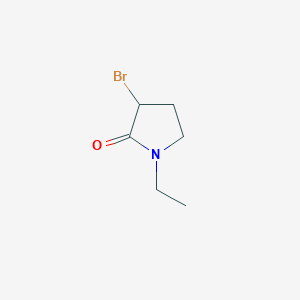
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2941855.png)
